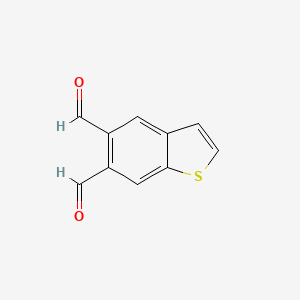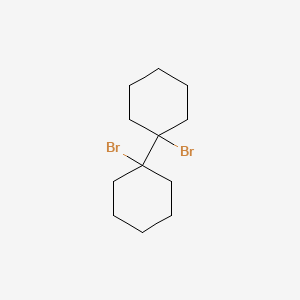
1,1'-Dibromo-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dibromo-1,1’-bicyclohexane is an organic compound characterized by the presence of two bromine atoms attached to a bicyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Dibromo-1,1’-bicyclohexane can be synthesized through the bromination of bicyclohexane. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the bicyclohexane structure. The reaction can be represented as follows:
Bicyclohexane+Br2→1,1’-Dibromo-1,1’-bicyclohexane
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibromo-1,1’-bicyclohexane may involve the use of large-scale bromination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dibromo-1,1’-bicyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Elimination: Reagents such as sodium ethoxide (NaOEt) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Formation of substituted bicyclohexane derivatives.
Elimination: Formation of bicyclohexene.
Oxidation: Formation of dibromo-cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
1,1’-Dibromo-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Dibromo-1,1’-bicyclohexane involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dichloro-1,1’-bicyclohexane: Similar structure but with chlorine atoms instead of bromine.
1,1’-Diiodo-1,1’-bicyclohexane: Similar structure but with iodine atoms instead of bromine.
1,1’-Bicyclohexyl: Lacks halogen atoms, making it less reactive.
Uniqueness
1,1’-Dibromo-1,1’-bicyclohexane is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications compared to its chloro and iodo analogs. The bromine atoms enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
112928-28-6 |
|---|---|
Formule moléculaire |
C12H20Br2 |
Poids moléculaire |
324.09 g/mol |
Nom IUPAC |
1-bromo-1-(1-bromocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20Br2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1-10H2 |
Clé InChI |
ZPAMCRQKFVUWBK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2(CCCCC2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



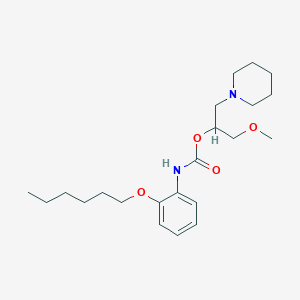

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
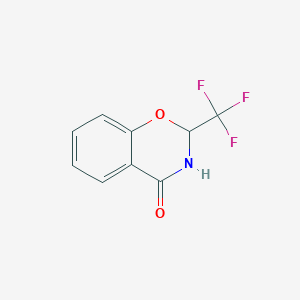
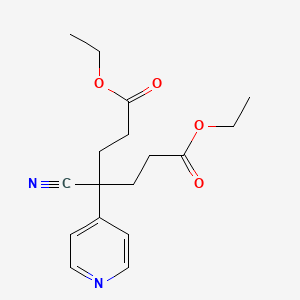
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
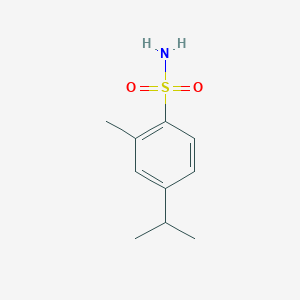
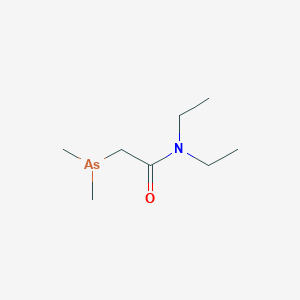
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
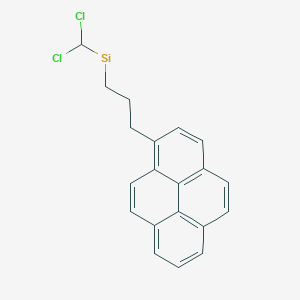
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
